molecular formula C14H15NO3S B2771065 4-(3,4-Dimethyl-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester CAS No. 886497-90-1

4-(3,4-Dimethyl-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester

Cat. No. B2771065
CAS RN: 886497-90-1
M. Wt: 277.34
InChI Key: SSJLACNQRDSCEU-UHFFFAOYSA-N
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Description

The compound “4-(3,4-Dimethyl-phenyl)-2-oxo-2,3-dihydro-thiazole-5-carboxylic acid ethyl ester” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound that includes a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The core structure is a thiazole ring, which is attached to a 3,4-dimethylphenyl group and a carboxylic acid ethyl ester group . The exact structure could not be found in the available literature.

Scientific Research Applications

Synthesis and Characterization

One area of focus has been on the synthesis and characterization of derivatives related to this compound. Studies have explored the base-catalyzed cyclocondensation processes, leading to the creation of compounds with potential for further chemical modifications and applications in material science or pharmaceuticals. For instance, the synthesis and characterization of thiazolo[3,2-a]pyrimidine derivatives highlight the structural diversity achievable through specific synthetic routes. These compounds were characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction, to determine their molecular structures and investigate their stability and interactions at the molecular level (H. Nagarajaiah & N. Begum, 2014), (H. Nagarajaiah & N. Begum, 2015).

Structural Modifications and Aggregation

Research on structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines has provided insights into their conformational features and intermolecular interaction patterns. By altering substituents on the thiazolopyrimidine scaffold, significant differences in packing features were observed, controlled by weak interactions such as hydrogen bonding and π-π stacking. These findings contribute to the understanding of how structural variations can influence the physical properties and potential applications of these compounds in materials science and drug design (H. Nagarajaiah & N. Begum, 2014).

properties

IUPAC Name

ethyl 4-(3,4-dimethylphenyl)-2-oxo-3H-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-4-18-13(16)12-11(15-14(17)19-12)10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJLACNQRDSCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)S1)C2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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